molecular formula C8H13F3O2 B13577900 1,1,1-Trifluoro-3-(tetrahydro-2h-pyran-4-yl)propan-2-ol

1,1,1-Trifluoro-3-(tetrahydro-2h-pyran-4-yl)propan-2-ol

Cat. No.: B13577900
M. Wt: 198.18 g/mol
InChI Key: DUXQTLYIHHXJLP-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(tetrahydro-2H-pyran-4-yl)propan-2-ol is a chemical compound with the following structural formula:

C8H13F3O2\text{C}_8\text{H}_{13}\text{F}_3\text{O}_2 C8​H13​F3​O2​

It consists of a trifluoromethyl group, a tetrahydro-2H-pyran ring, and a hydroxyl group. The compound is also known by other names, including 1,1,1-trifluoro-3-(pyridin-2-yl)propan-2-one .

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. One common method starts with the reaction of 2,2,2-trifluoroacetophenone with tetrahydro-2H-pyran-4-one in the presence of a base. The resulting intermediate undergoes reduction to yield 1,1,1-trifluoro-3-(tetrahydro-2H-pyran-4-yl)propan-2-ol .

Industrial Production:

While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing.

Chemical Reactions Analysis

1,1,1-Trifluoro-3-(tetrahydro-2H-pyran-4-yl)propan-2-ol can participate in various chemical reactions:

    Oxidation: It can be oxidized to form the corresponding ketone.

    Reduction: Reduction of the ketone group can yield the alcohol.

    Substitution: The trifluoromethyl group can undergo substitution reactions. Common reagents and conditions depend on the specific transformation, but typical reagents include reducing agents (such as lithium aluminum hydride) and nucleophiles (such as Grignard reagents).

Scientific Research Applications

This compound finds applications in:

    Organic Synthesis: It serves as a building block for more complex molecules.

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.

    Fluorinated Compounds: Its trifluoromethyl group imparts desirable properties in drug design.

Mechanism of Action

The exact mechanism of action remains an active area of research. its trifluoromethyl group and pyran ring may interact with biological targets, affecting cellular processes.

Comparison with Similar Compounds

While there are related compounds, the combination of trifluoromethyl, pyran, and hydroxyl groups in 1,1,1-Trifluoro-3-(tetrahydro-2H-pyran-4-yl)propan-2-ol makes it distinct. Similar compounds include other fluorinated alcohols and ketones.

Properties

Molecular Formula

C8H13F3O2

Molecular Weight

198.18 g/mol

IUPAC Name

1,1,1-trifluoro-3-(oxan-4-yl)propan-2-ol

InChI

InChI=1S/C8H13F3O2/c9-8(10,11)7(12)5-6-1-3-13-4-2-6/h6-7,12H,1-5H2

InChI Key

DUXQTLYIHHXJLP-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CC(C(F)(F)F)O

Origin of Product

United States

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